molecular formula C16H30O3 B1253703 13,14,15,16-Tetranorlabdane-8alpha,12,18-triol

13,14,15,16-Tetranorlabdane-8alpha,12,18-triol

Cat. No. B1253703
M. Wt: 270.41 g/mol
InChI Key: OSLJXGPVHCLGHU-XFIYOXNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14,15,16-tetranorlabdane-8alpha,12,18-triol is a diterpenoid that is 13,14,15,16-tetranorlabdane substituted by hydroxy grousp at positions 8, 12 and 18. It has been isolated from the aerial parts of Crassocephalum mannii and has been shown to exhibit COX-1 and COX-2 activity. It has a role as a plant metabolite, a cyclooxygenase 1 inhibitor and a cyclooxygenase 2 inhibitor. It is a tertiary alcohol, a diterpenoid and a triol.

Scientific Research Applications

Cyclooxygenase Inhibitory Activity

13,14,15,16-Tetranorlabdane-8alpha,12,18-triol has been identified as a labdane diterpene with selective inhibitory activity against cyclooxygenases (COX-1 and COX-2). This compound was isolated from the aerial parts of Crassocephalum mannii. Its structure was elucidated through spectroscopic data analysis, and it demonstrated specific inhibitory effects on COX enzymes, which are key in the inflammatory process (Hegazy et al., 2008).

Pathogen Inhibition

A compound structurally similar to this compound, namely 13,14,15,16-tetranorlabd-7-ene-19,6 beta:12,17-diolide, was isolated from an endophytic fungal strain and demonstrated significant inhibitory activities against several pathogenic bacterial and fungal strains. Although the specific activity of this compound was not tested, this points to the potential antimicrobial properties of compounds in this class (Yuan et al., 2009).

Antitumor Potential

In a study examining the inhibitory effects on Epstein-Barr virus activation, a process often associated with tumor promotion, compounds structurally related to this compound demonstrated significant inhibitory effects. This suggests a potential role for these compounds, including this compound, in antitumor or anticarcinogenic therapies (Ohtsu et al., 2001).

properties

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

(1R,2R,4aR,5R,8aS)-1-(2-hydroxyethyl)-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C16H30O3/c1-14(11-18)7-4-8-15(2)12(14)5-9-16(3,19)13(15)6-10-17/h12-13,17-19H,4-11H2,1-3H3/t12-,13+,14-,15-,16+/m0/s1

InChI Key

OSLJXGPVHCLGHU-XFIYOXNOSA-N

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CC[C@@]([C@@H]2CCO)(C)O)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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